Lupeol Exhibits 2.6-Fold Higher Antileishmanial Potency on Promastigotes Compared to Ursolic Acid
In a direct comparative study against Leishmania infantum, lupeol demonstrated significantly higher potency than the closely related ursane-type triterpene, ursolic acid. Lupeol inhibited promastigote growth with an IC50 of 4.0 ± 0.3 μM, whereas ursolic acid exhibited an IC50 of 8.0 ± 0.2 μM [1]. This represents a 2-fold difference in potency. Conversely, against the intracellular amastigote form, ursolic acid (IC50 = 3.0 ± 0.2 μM) was more potent than lupeol (IC50 = 17.5 ± 0.4 μM), highlighting stage-specific differential activity that precludes simple analog substitution [1].
| Evidence Dimension | In vitro antileishmanial activity (IC50) |
|---|---|
| Target Compound Data | Promastigote IC50 = 4.0 ± 0.3 μM; Amastigote IC50 = 17.5 ± 0.4 μM |
| Comparator Or Baseline | Ursolic acid: Promastigote IC50 = 8.0 ± 0.2 μM; Amastigote IC50 = 3.0 ± 0.2 μM |
| Quantified Difference | Lupeol is 2-fold more potent on promastigotes; Ursolic acid is 5.8-fold more potent on amastigotes |
| Conditions | In vitro assay against L. infantum promastigotes and amastigotes |
Why This Matters
For researchers targeting the promastigote stage of Leishmania, lupeol offers superior potency over ursolic acid, whereas amastigote-focused studies should prioritize ursolic acid, demonstrating that compound selection is critically dependent on the specific parasite life stage under investigation.
- [1] de Jesus, J. A., et al. (2021). Related Pentacyclic Triterpenes Have Immunomodulatory Activity in Chronic Experimental Visceral Leishmaniasis. Journal of Immunology Research, 2021, 6671287. View Source
